Edoxaban-d6 -

Edoxaban-d6

Catalog Number: EVT-1447560
CAS Number:
Molecular Formula: C24H30ClN7O4S
Molecular Weight: 554.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Edoxaban is a direct, highly selective, reversible inhibitor of factor Xa (FXa), a key enzyme in the coagulation cascade. [] Edoxaban is classified as a non-vitamin K antagonist oral anticoagulant (NOAC). [, , , , , ] In scientific research, Edoxaban serves as a valuable tool for studying the coagulation cascade, investigating the role of FXa in various physiological and pathological processes, and developing new therapeutic strategies for thromboembolic disorders.

Future Directions
  • Elucidating Edoxaban's role in specific diseases: Further research is needed to understand Edoxaban's impact on conditions beyond its current indications, such as its potential antitumor effects [], its role in renal protection [], and its influence on stroke severity. []
  • Optimizing Edoxaban use in diverse populations: Research is needed to determine optimal dosing strategies and long-term safety profiles for Edoxaban in specific populations, including patients with different ethnicities, ages, and comorbidities, to maximize its therapeutic benefits and minimize potential risks. [, , , , ]

Edoxaban

Compound Description: Edoxaban is a potent, highly selective, orally bioavailable, and reversible direct inhibitor of factor Xa (FXa) [, , , , , , ]. It is approved for various indications including stroke prevention in patients with atrial fibrillation [, , , , , , , , , , ], treatment of venous thromboembolism [, , ], and prevention of thromboembolism in patients with atrial fibrillation and bioprosthetic valves []. Edoxaban exhibits a predictable pharmacokinetic profile and a wide therapeutic index [, ].

Rivaroxaban

Compound Description: Rivaroxaban is another direct oral anticoagulant (DOAC) that inhibits factor Xa, similar to edoxaban [, , , ]. It is clinically used for stroke prevention in patients with atrial fibrillation and for the treatment of venous thromboembolism.

Relevance: Rivaroxaban shares the same mechanism of action as edoxaban, directly inhibiting factor Xa [, , ]. Both compounds belong to the class of direct oral anticoagulants (DOACs). The structural similarities between rivaroxaban and edoxaban likely contribute to their overlapping clinical indications and shared pharmacological properties.

Apixaban

Compound Description: Apixaban is a direct oral anticoagulant that acts as a selective inhibitor of factor Xa, similar to both edoxaban and rivaroxaban [, , , ]. It is indicated for stroke prevention in patients with atrial fibrillation and for the treatment of venous thromboembolism.

Relevance: Apixaban belongs to the same chemical class as edoxaban - the direct oral anticoagulants (DOACs) [, , ]. These drugs all share a common mechanism of action, targeting factor Xa to exert their anticoagulant effects. The structural similarities between apixaban and edoxaban make them suitable comparators in clinical trials investigating the relative safety and efficacy of different DOACs.

Dabigatran Etexilate

Compound Description: Dabigatran etexilate is a prodrug that is converted in vivo to dabigatran, a direct thrombin inhibitor [, ]. It is a DOAC used for stroke prevention in patients with atrial fibrillation and for the treatment of venous thromboembolism, but unlike edoxaban, it acts on thrombin rather than factor Xa.

Warfarin

Compound Description: Warfarin is a vitamin K antagonist that has long been the mainstay of oral anticoagulation therapy [, , , , , , , ]. It inhibits the synthesis of vitamin K-dependent clotting factors, including factors II, VII, IX, and X.

Relevance: Warfarin serves as the traditional standard of care for oral anticoagulation and is frequently compared to newer DOACs like edoxaban in clinical trials to assess their relative efficacy and safety [, , , , , , , ]. The development of edoxaban and other DOACs was driven by the need for oral anticoagulants with more predictable pharmacokinetics, fewer drug interactions, and potentially improved safety profiles compared to warfarin.

Andexanet Alfa

Compound Description: Andexanet alfa is a specific reversal agent for factor Xa inhibitors, including rivaroxaban and apixaban [, ]. It acts as a decoy molecule, binding to and neutralizing factor Xa inhibitors, thus reversing their anticoagulant effects. It is approved for use in life-threatening or uncontrolled bleeding in patients taking rivaroxaban or apixaban.

Relevance: While andexanet alfa has been primarily studied and approved for use with rivaroxaban and apixaban, research suggests it can also effectively reverse the anticoagulant effects of edoxaban [, ]. This shared mechanism of action makes andexanet alfa a potential therapeutic option for managing bleeding complications associated with any of these factor Xa inhibitors.

Overview

Edoxaban-d6 is a deuterated form of Edoxaban, an oral anticoagulant used primarily for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation. The compound is notable for its role as a direct inhibitor of Factor Xa, a key enzyme in the coagulation cascade. Edoxaban-d6 is utilized in pharmacokinetic studies and analytical chemistry as an internal standard for quantifying Edoxaban levels using techniques such as gas chromatography and liquid chromatography coupled with mass spectrometry.

Source

Edoxaban-d6 is synthesized from Edoxaban, which is derived from various chemical precursors through complex synthetic pathways. The deuterated version incorporates deuterium atoms into its molecular structure, enhancing its stability and detection capabilities in analytical methods.

Classification

Edoxaban-d6 falls under the classification of anticoagulants, specifically as a direct Factor Xa inhibitor. It is categorized as a small molecule drug and is recognized under various chemical databases by its CAS number 1304701-57-2.

Synthesis Analysis

Methods

The synthesis of Edoxaban-d6 involves several key steps that typically include:

  1. Starting Materials: The synthesis begins with specific precursors that contain the necessary functional groups to construct the Edoxaban framework.
  2. Deuteration: Deuterium-labeled reagents are introduced at strategic points in the synthesis to replace hydrogen atoms with deuterium, creating the deuterated analog.
  3. Purification: The final product undergoes purification processes such as recrystallization or chromatography to ensure high purity levels.

Technical Details

The synthesis process may utilize methods such as:

  • Nucleophilic substitutions to introduce functional groups.
  • Coupling reactions involving amines and carbonyls to form the characteristic urea structure found in Edoxaban.
  • Recrystallization techniques to isolate the final product with high purity (often >99%).
Molecular Structure Analysis

Structure

The molecular formula for Edoxaban-d6 is C20H22ClN3O4S, with deuterium replacing certain hydrogen atoms in the structure. The compound's structural features include:

  • A pyridine ring.
  • A cyclohexyl group.
  • A sulfonamide moiety.

Data

The molecular weight of Edoxaban-d6 is approximately 429.92 g/mol. The presence of deuterium enhances the compound's mass spectral characteristics, making it easier to differentiate from non-deuterated forms during analysis.

Chemical Reactions Analysis

Reactions

Edoxaban-d6 can participate in various chemical reactions typical of small organic molecules, including:

  • Hydrolysis: Reaction with water leading to the breakdown of certain functional groups.
  • Oxidation/Reduction: Modifications to functional groups that can affect biological activity.

Technical Details

The stability of Edoxaban-d6 under physiological conditions allows it to serve effectively as an internal standard in pharmacokinetic studies, where it helps quantify the concentration of Edoxaban in biological samples.

Mechanism of Action

Process

Edoxaban functions by inhibiting Factor Xa, which plays a crucial role in the coagulation cascade. By binding directly to Factor Xa, Edoxaban prevents the conversion of prothrombin to thrombin, thereby inhibiting fibrin formation and thrombus development.

Data

Studies have shown that Edoxaban has a rapid onset of action and a predictable pharmacokinetic profile, making it suitable for once-daily dosing without routine monitoring.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

Relevant data on Edoxaban-d6 can be found through various chemical databases and publications that detail its properties and applications.

Applications

Scientific Uses

Edoxaban-d6 is primarily used as an internal standard in quantitative analysis methods such as:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For determining plasma concentrations of Edoxaban.
  • Gas Chromatography-Mass Spectrometry (GC-MS): In studies involving metabolic profiling and pharmacokinetics.

Additionally, its stable isotope nature allows researchers to track drug metabolism and pharmacodynamics effectively, contributing valuable insights into anticoagulant therapies.

Properties

Product Name

Edoxaban-d6

IUPAC Name

N-[(1S,2R,4S)-4-[bis(trideuteriomethyl)carbamoyl]-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]-N'-(5-chloropyridin-2-yl)oxamide

Molecular Formula

C24H30ClN7O4S

Molecular Weight

554.1 g/mol

InChI

InChI=1S/C24H30ClN7O4S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34)/t13-,15-,17+/m0/s1/i1D3,2D3

InChI Key

HGVDHZBSSITLCT-KUPMTGFDSA-N

SMILES

CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C

Synonyms

N1-(5-Chloro-2-pyridinyl)-N2-[(1S,2R,4S)-4-[[di(methyl-d3)amino]carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]ethanediamide; DU 176-d6

Canonical SMILES

CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C

Isomeric SMILES

[2H]C([2H])([2H])N(C(=O)[C@H]1CC[C@@H]([C@@H](C1)NC(=O)C2=NC3=C(S2)CN(CC3)C)NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C([2H])([2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.